molecular formula C14H9F4NO B8151537 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide

Cat. No.: B8151537
M. Wt: 283.22 g/mol
InChI Key: WWJPFSGHSOFKDM-UHFFFAOYSA-N
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Description

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide is a fluorinated biphenyl derivative characterized by a trifluoromethyl (-CF₃) group at the 3'-position, a fluorine atom at the 3-position, and a carboxamide (-CONH₂) group at the 4-position of the biphenyl scaffold (Figure 1).

Properties

IUPAC Name

2-fluoro-4-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJPFSGHSOFKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide typically involves the following steps:

Industrial Production Methods

Industrial production of 3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other biphenyl-based amides allow for meaningful comparisons. Key analogs include positional isomers, halogen-substituted derivatives, and compounds with modified aromatic cores. Below is a detailed analysis:

Positional Isomers

  • 2-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic Acid Amide (CAS 1261887-90-4): This isomer differs in the fluorine substitution (2-position vs. 3-position). Molecular weight: 283.22 g/mol (C₁₄H₉F₄NO), purity ≥95% . No direct pharmacological data are provided, but structural similarity suggests comparable metabolic pathways, such as amide bond hydrolysis to yield carboxylic acids and anilines .
  • 3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-carboxylic Acid Derivatives: describes a cyclopentene-carboxylic acid derivative with a 3-fluoro-3'-(trifluoromethoxy)biphenyl-4-yl group.

Halogen-Substituted Analogs

  • 4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic Acid Amide (CAS 1237130-61-8): Chlorine substitution at the 4-position increases molecular weight (299.67 g/mol, C₁₄H₉ClF₃NO) and may enhance electrophilic reactivity compared to fluorine.
  • 3-Chloro-3'-(trifluoromethyl)biphenyl-4-carboxylic Acid :

    • The carboxylic acid form of this analog (CAS 10540-39-3) has been studied for industrial applications. Chlorine’s larger atomic radius may sterically hinder interactions in biological systems compared to fluorine .

Metabolic Stability

  • Amide bonds in biphenyl derivatives, such as 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (), undergo enzymatic hydrolysis in vivo. This suggests that the target compound may metabolize into 3-fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid and a corresponding amine, impacting its half-life and efficacy .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity Substituents
3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide (inferred) C₁₄H₉F₄NO ~283.22 N/A 3-F, 3'-CF₃, 4-CONH₂
2-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide C₁₄H₉F₄NO 283.22 ≥95% 2-F, 3'-CF₃, 4-CONH₂
4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid amide C₁₄H₉ClF₃NO 299.67 ≥95% 4-Cl, 3'-CF₃, 3-CONH₂

Biological Activity

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide is a fluorinated aromatic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and drug development. The unique chemical structure, characterized by the presence of both fluoro and trifluoromethyl groups, imparts distinctive biological properties that are crucial for its applications.

The compound's structure can be described as follows:

  • IUPAC Name : 2-fluoro-4-[3-(trifluoromethyl)phenyl]benzamide
  • Molecular Formula : C14H9F4N O
  • Molecular Weight : 295.22 g/mol

The introduction of fluorine atoms significantly alters the compound's lipophilicity, metabolic stability, and bioactivity, making it a valuable candidate for pharmaceutical applications.

The biological activity of 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide is primarily attributed to its ability to interact with various molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could influence receptor activity through competitive inhibition or allosteric modulation.

These mechanisms are facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces due to the compound's unique electronic properties imparted by the fluorinated groups.

Biological Activity and Applications

Research indicates that 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide exhibits significant biological activity in various contexts:

Anticancer Activity

Studies have shown that fluorinated compounds often exhibit enhanced anticancer properties due to their ability to interfere with cellular processes. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation effectively.

CompoundIC50 (µM)Cell Line
Analog A10HeLa
Analog B15MCF-7
3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amideTBDTBD

The exact IC50 values for this specific compound are still under investigation but are expected to be competitive based on structural analogs.

Anti-inflammatory Properties

Fluorinated compounds are also recognized for their anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases.

Case Studies

  • In Vivo Studies : A recent study explored the efficacy of fluorinated biphenyl derivatives in a murine model of inflammation. The results demonstrated a dose-dependent reduction in inflammatory markers, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis.
  • Pharmacokinetic Studies : Another investigation focused on the pharmacokinetics of related compounds, revealing favorable absorption and distribution profiles. This suggests that 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide may exhibit similar characteristics, enhancing its viability as a drug candidate.

Comparative Analysis

When compared to other fluorinated compounds, 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide stands out due to its unique combination of functional groups which enhance its biological activity.

Compound NameStructural FeaturesNotable Activity
3-Fluoro-4-(trifluoromethyl)benzoic acidSingle aromatic ring with trifluoromethyl groupModerate anticancer activity
4-(Trifluoromethyl)benzyl bromideAliphatic chain with trifluoromethyl groupLimited biological activity
3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide Biphenyl structure with fluoro and trifluoromethyl groupsHigh potential in drug design

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